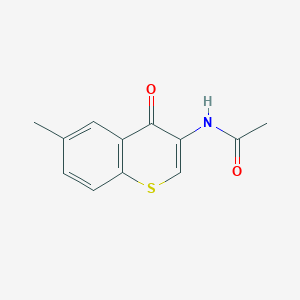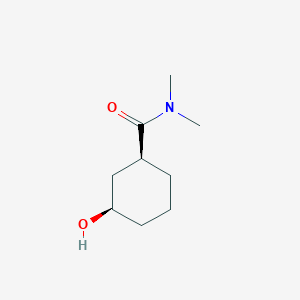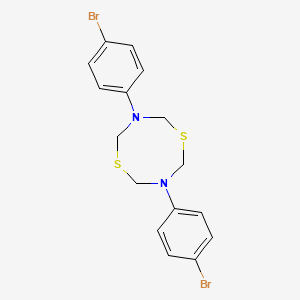
3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane: is an organic compound characterized by the presence of bromophenyl groups and a dithiadiazocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane typically involves the reaction of 4-bromobenzyl chloride with a suitable dithiadiazocane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent product quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The dithiadiazocane ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidized forms of the dithiadiazocane ring, such as sulfoxides or sulfones, are formed.
Reduction Products: Reduced derivatives, including thiols or thioethers, are produced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane is used as a building block in the synthesis of complex organic molecules
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings. Its bromophenyl groups provide sites for further functionalization, enabling the creation of materials with tailored properties.
Wirkmechanismus
The mechanism of action of 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane involves its interaction with specific molecular targets. The bromophenyl groups and the dithiadiazocane ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(bromomethyl)biphenyl: This compound shares the bromophenyl groups but lacks the dithiadiazocane ring, making it structurally simpler.
3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine: This compound has a similar bromophenyl substitution but features a different heterocyclic core.
Uniqueness: 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane is unique due to the presence of the dithiadiazocane ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61135-74-8 |
|---|---|
Molekularformel |
C16H16Br2N2S2 |
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
3,7-bis(4-bromophenyl)-1,5,3,7-dithiadiazocane |
InChI |
InChI=1S/C16H16Br2N2S2/c17-13-1-5-15(6-2-13)19-9-21-11-20(12-22-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12H2 |
InChI-Schlüssel |
AMYVBWYFWLNRDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CSCN(CS1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)


![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
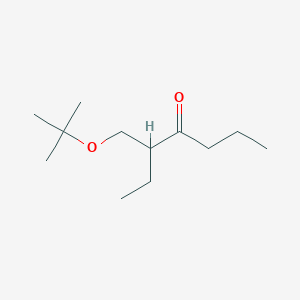


![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
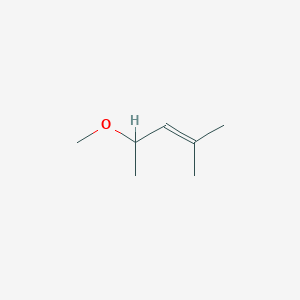
![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
